molecular formula C8H9ClFNO B13315222 (1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol

(1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol

Cat. No.: B13315222
M. Wt: 189.61 g/mol
InChI Key: HXDRCSMKDPIXAA-ZETCQYMHSA-N
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Description

(1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the reduction of the imine intermediate formed by the condensation of 2-chloro-6-fluorobenzaldehyde with the chiral amine. This reduction is usually carried out using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes and receptors, modulating their activity. The chloro and fluoro substituents enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-2-Amino-1-(2-chlorophenyl)ethan-1-ol
  • (1R)-2-Amino-1-(2-fluorophenyl)ethan-1-ol
  • (1R)-2-Amino-1-(2-bromophenyl)ethan-1-ol

Uniqueness

(1R)-2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(1R)-2-amino-1-(2-chloro-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1

InChI Key

HXDRCSMKDPIXAA-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CN)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)O)F

Origin of Product

United States

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